molecular formula C12H16N2 B6360840 (R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline CAS No. 1414960-54-5

(R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline

Cat. No.: B6360840
CAS No.: 1414960-54-5
M. Wt: 188.27 g/mol
InChI Key: YNWGNIXGOYARFJ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline: is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its wide range of biological activities and applications in medicinal chemistry . The structure of this compound includes a fused ring system consisting of a pyridine ring and a quinoxaline ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of ®-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 1,2-diamines with 1,2-dicarbonyl compounds . This reaction can be catalyzed by acids or bases and often requires heating to proceed efficiently.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles, such as using water as a solvent and avoiding toxic reagents .

Chemical Reactions Analysis

Types of Reactions:

Major Products Formed:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce tetrahydroquinoxalines .

Scientific Research Applications

Chemistry:

In chemistry, ®-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline is used as a building block for the synthesis of more complex molecules.

Biology and Medicine:

This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been studied for its anticancer, antibacterial, and antiviral properties . Researchers are exploring its use as a lead compound for the development of new therapeutic agents .

Industry:

In the industrial sector, ®-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline is used in the production of dyes, pigments, and other materials. Its stability and reactivity make it a valuable component in various manufacturing processes .

Properties

IUPAC Name

(6aR)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-7-12-11(6-1)13-9-10-5-3-4-8-14(10)12/h1-2,6-7,10,13H,3-5,8-9H2/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWGNIXGOYARFJ-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CNC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2[C@H](C1)CNC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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